Boc-7-hydroxy-L-tryptophan
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Overview
Description
Boc-7-hydroxy-L-tryptophan is a derivative of the amino acid L-tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydroxyl group is introduced at the 7th position of the indole ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-7-hydroxy-L-tryptophan typically involves the selective functionalization of the indole ring at the 7th position. One common method is the C7-selective boronation of N-Boc-L-tryptophan methyl ester, followed by oxidation to introduce the hydroxyl group . The reaction conditions often involve iridium-catalyzed C2/C7-diboronation followed by palladium-catalyzed C2-protodeboronation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-7-hydroxy-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups at the 7th position.
Scientific Research Applications
Boc-7-hydroxy-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Boc-7-hydroxy-L-tryptophan involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The Boc group protects the amino group, allowing selective reactions at other positions on the molecule .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-L-tryptophan: Lacks the Boc protection, making it more reactive at the amino group.
Boc-L-tryptophan: Lacks the hydroxyl group at the 7th position, affecting its reactivity and interactions.
7-bromo-L-tryptophan: Substituted with a bromine atom instead of a hydroxyl group, leading to different reactivity and applications
Uniqueness
Boc-7-hydroxy-L-tryptophan is unique due to the combination of the Boc-protected amino group and the hydroxyl group at the 7th position. This dual functionality allows for selective reactions and applications in various fields, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
3-(7-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-11(14(20)21)7-9-8-17-13-10(9)5-4-6-12(13)19/h4-6,8,11,17,19H,7H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
FAEUNYAMNHUANT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2O)C(=O)O |
Origin of Product |
United States |
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